3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyridine and thiophene derivatives.
Functionalization: Introduction of the furan-2-yl and phenyl groups can be done through cross-coupling reactions, such as Suzuki or Heck reactions.
Amidation: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Substitution: The 4-chloro-2,5-dimethoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenyl groups.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently used.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For instance, it might inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(4-methoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Uniqueness
Compared to similar compounds, 3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of the 4-chloro-2,5-dimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
Properties
Molecular Formula |
C26H20ClN3O4S |
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Molecular Weight |
506.0 g/mol |
IUPAC Name |
3-amino-N-(4-chloro-2,5-dimethoxyphenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H20ClN3O4S/c1-32-20-13-18(21(33-2)12-16(20)27)29-25(31)24-23(28)22-15(19-9-6-10-34-19)11-17(30-26(22)35-24)14-7-4-3-5-8-14/h3-13H,28H2,1-2H3,(H,29,31) |
InChI Key |
IVVIBIFUKNSGOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=CC=C5)N)OC)Cl |
Origin of Product |
United States |
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